4-Amino-2-(trifluoromethyl)nicotinic acid
Overview
Description
4-Amino-2-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of trifluoromethyl-substituted nicotinic acids This compound is characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 2-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method starts with the lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide in the presence of 1,3-dimethyl-2-imidazolidinone. This is followed by a carbon dioxide quench to yield the C-3 carboxylation product. Subsequent directed C-4 lithiation of the carboxylation product affords 4-iodo-2-(trifluoromethyl)nicotinic acid, which is then coupled with tert-butyl carbamate under palladium-catalyzed conditions. Finally, Boc deprotection yields the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods focus on using cost-effective raw materials, simplifying reaction conditions, and improving yields. For example, one industrial method involves the use of 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate as starting materials, followed by condensation and cyclization reactions under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, lithium reagents, and various organic solvents such as toluene and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Amino-2-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the amino group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains a benzonitrile group instead of a carboxylic acid group
Uniqueness
4-Amino-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOKFFSCVITQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677384 | |
Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-42-6 | |
Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The paper outlines a practical and efficient method for synthesizing 4-Amino-2-(trifluoromethyl)nicotinic acid []. This four-step process boasts a 50% overall yield, making it a potentially valuable approach for obtaining this compound. The use of readily available starting materials like 2-(trifluoromethyl)pyridine and well-established chemical transformations further enhances the practicality of this synthetic route.
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